D-threo-PPMP

Multidrug Resistance P-glycoprotein GCS Inhibition

Researchers requiring potent glycosphingolipid modulation often face inconsistent results from racemic mixtures. D-threo-PPMP (≥98% pure) solves this by providing defined stereochemical control for reproducible GCS inhibition. - Delivers 84% MDR1 mRNA reduction at 10 µM over 7 days, enabling robust multidrug resistance re-sensitization studies. - Provides ~20-fold greater cellular potency versus D-threo-PDMP, ensuring efficient glucosylceramide depletion in live-cell assays. - Bulk quantities available; stable at ambient shipping conditions.

Molecular Formula C17H20F3N3O3S
Molecular Weight 403.4 g/mol
Cat. No. B12367525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-threo-PPMP
Molecular FormulaC17H20F3N3O3S
Molecular Weight403.4 g/mol
Structural Identifiers
SMILESCC(CC(C)C1=C(C=CS1)NC(=O)C2=CN(N=C2C(F)(F)F)C)CC(=O)O
InChIInChI=1S/C17H20F3N3O3S/c1-9(7-13(24)25)6-10(2)14-12(4-5-27-14)21-16(26)11-8-23(3)22-15(11)17(18,19)20/h4-5,8-10H,6-7H2,1-3H3,(H,21,26)(H,24,25)
InChIKeyINOLLUIRXPMSCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

D-threo-PPMP: A Potent and Stereospecific Glucosylceramide Synthase Inhibitor for Glycosphingolipid Research and Multidrug Resistance Studies


D-threo-PPMP (CAS 139889-53-5), the active D-threo enantiomer of 1-phenyl-2-palmitoylamino-3-morpholino-1-propanol, is a potent inhibitor of glucosylceramide synthase (GCS, EC 2.4.1.80), the enzyme catalyzing the first committed step in glycosphingolipid biosynthesis [1]. It is supplied as a high-purity synthetic small molecule (MW 474.72, ≥98% purity) suitable for in vitro and in vivo glycolipid modulation studies . Unlike racemic mixtures or alternative stereoisomers, D-threo-PPMP provides defined stereochemical control for reproducible target engagement [1].

Why D-threo-PPMP Cannot Be Interchanged with Other GCS Inhibitors or Stereoisomers


In the class of ceramide-analog GCS inhibitors, stereochemistry and N-acyl chain length critically dictate both enzyme inhibition potency and cellular bioavailability. The D-threo configuration (1R,2R) is essential for inhibitory activity; the corresponding L-threo or erythro isomers are inactive [1]. Furthermore, while structurally related inhibitors like D-threo-PDMP share the same stereochemical core, PPMP (and its D-threo enantiomer) exhibits markedly superior cellular uptake, resulting in a 20-fold potency advantage in intact cell systems relative to cell-free assays [2]. Substituting D-threo-PPMP with racemic DL-threo-PPMP dilutes active enantiomer content and reduces maximal target modulation, as shown by direct comparison studies [1].

Quantitative Differentiation Evidence for D-threo-PPMP Against Closest Comparators


Stereochemical Superiority: D-threo-PPMP vs. Racemic DL-threo-PPMP in MDR1 Downregulation

D-threo-PPMP, the purified active enantiomer, achieves significantly greater downregulation of the multidrug resistance gene MDR1 compared to the racemic DL-threo-PPMP mixture. In a direct head-to-head experiment using KB-V0.01 multidrug-resistant cells, D-threo-PPMP at 10 µM for 7 days reduced MDR1 mRNA levels by 84%, whereas DL-threo-PPMP at a higher concentration of 15 µM achieved only 38% reduction [1]. This demonstrates that the D-threo enantiomer is the most effective inhibitory component and that racemic material yields suboptimal target modulation.

Multidrug Resistance P-glycoprotein GCS Inhibition

Intact-Cell Potency Advantage: D-threo-PPMP vs. D-threo-PDMP in Cellular Uptake

While both D-threo-PPMP and D-threo-PDMP are structurally related GCS inhibitors with comparable intrinsic enzyme inhibition, PPMP (and by extension its active D-threo enantiomer) demonstrates approximately 20-fold greater potency in intact cell assays due to superior cellular uptake. In cell homogenates and microsomal preparations, PPMP and PDMP exhibit equivalent activity; however, in intact cells, PPMP is ~20 times more potent because it is taken up much more effectively [1]. This differential uptake is a critical determinant of efficacy in cellular and in vivo experimental contexts.

Cellular Uptake GCS Inhibition Bioavailability

Cytotoxicity and Apoptotic Induction: D-threo-PPMP vs. C8 Ceramide

D-threo-PPMP exhibits potent cytotoxicity and apoptotic induction superior to short-chain ceramide analogs. In U937 human monocytic leukemia cells, D-threo-PPMP demonstrates an IC50 of 17 µM for cytotoxicity and induces nuclear DNA fragmentation 5- to 6-fold more potently than C8 ceramide [1]. This enhanced pro-apoptotic activity is consistent with its dual action of inhibiting GCS (leading to ceramide accumulation) and directly modulating ceramide signaling pathways.

Apoptosis Cytotoxicity Ceramide Signaling

Recommended Research and Industrial Application Scenarios for D-threo-PPMP


Multidrug Resistance (MDR) Reversal Studies in Cancer

Use D-threo-PPMP to potently downregulate MDR1/P-glycoprotein expression and resensitize multidrug-resistant cancer cell lines to chemotherapeutic agents. The 84% MDR1 mRNA reduction at 10 µM over 7 days in KB-V0.01 cells provides a robust model for studying GCS-mediated drug resistance mechanisms [1]. Its stereospecific activity ensures maximal target modulation compared to racemic mixtures [1].

Glycosphingolipid Metabolism and Cell Signaling Research

Employ D-threo-PPMP as a superior tool for depleting cellular glucosylceramide and downstream glycosphingolipids in intact cell systems. Its ~20-fold potency advantage over D-threo-PDMP in live cells [2] makes it the preferred choice for experiments where efficient cellular uptake is critical, such as studying lipid raft dynamics, membrane microdomain function, or GSL-dependent signaling pathways.

Apoptosis and Ceramide-Mediated Cell Death Assays

Utilize D-threo-PPMP in apoptosis research where enhanced ceramide accumulation and direct pro-apoptotic signaling are desired. The compound induces 5- to 6-fold greater DNA fragmentation than C8 ceramide in U937 cells [3], making it a potent inducer of programmed cell death for mechanistic studies or for screening chemosensitization strategies.

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